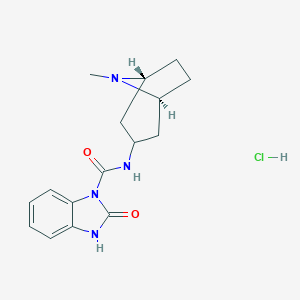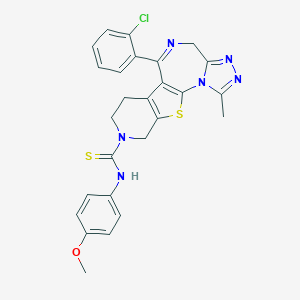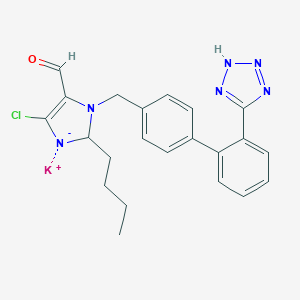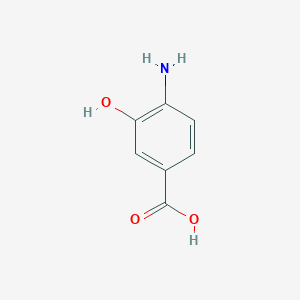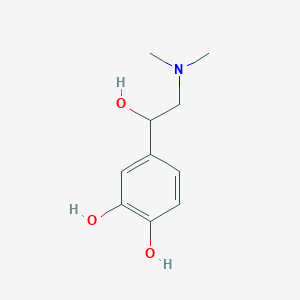
N-Methylepinephrine
Descripción general
Descripción
N-Methylepinephrine, also known as metadrenaline, is a chemical compound with the molecular formula C10H15NO3 . It has a molecular weight of 197.23 . The compound is composed of 60.90% carbon, 7.67% hydrogen, 7.10% nitrogen, and 24.34% oxygen .
Molecular Structure Analysis
The molecular structure of N-Methylepinephrine consists of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact spatial arrangement of these atoms and the bonds between them determine the compound’s physical and chemical properties.
Physical And Chemical Properties Analysis
The physical and chemical properties of N-Methylepinephrine are determined by its molecular structure. It has a molecular weight of 197.23 g/mol . The compound is composed of 60.90% carbon, 7.67% hydrogen, 7.10% nitrogen, and 24.34% oxygen . Further details about its physical and chemical properties are not available in the current resources.
Aplicaciones Científicas De Investigación
Neuroscience
Norepinephrine is a biogenic amine neurotransmitter that has widespread effects on alertness, arousal, and pain sensation . It’s released from the neurons of the locus coeruleus in the brain stem that innervate multiple regions of the brain and spinal cord .
Application
Blockers of norepinephrine uptake have served as vital tools to treat depression and chronic pain . Specific inhibitors of monoamine uptake including selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and norepinephrine reuptake inhibitors (NRIs) are widely used to treat depression .
Methods of Application
The Drosophila melanogaster dopamine transporter was employed as a surrogate for the norepinephrine transporter and X-ray structures of the transporter in its substrate-free and norepinephrine-bound forms were determined . Structures of the transporter in complex with inhibitors of chronic pain including duloxetine, milnacipran, and a synthetic opioid, tramadol, were also reported .
Results
When compared to dopamine, it was observed that norepinephrine binds in a different pose, in the vicinity of subsite C within the primary binding site . This region is the binding site for chronic pain inhibitors and a determinant for norepinephrine-specific reuptake inhibition .
Precision Medicine for Neurodegenerative Diseases
Precision medicine for neurodegenerative diseases (NDDs) is a rapidly evolving field that aims to provide targeted treatments based on individual genetic profiles .
Application
N-Methylepinephrine and related compounds could potentially be used as biomarkers or therapeutic targets in precision medicine approaches for NDDs .
Methods of Application
Genome-wide association (GWAS) and quantitative trait locus (QTL) studies are used for target nomination, biomarker discovery, and elucidation of heterogeneity in NDD manifestations . These approaches can leverage patient-specific longitudinal clinical and multi-omics data from disease-specific repositories and large biobank-scale studies .
Results
The increasing availability of data from public and private open science efforts provides new opportunities for such datasets to support precision medicine for NDDs .
Machine Learning in Scientific Discovery
Machine learning (ML) has shown great potential to transform a broad range of domains .
Application
N-Methylepinephrine and related compounds could potentially be used in ML models to predict outcomes in various scientific fields .
Methods of Application
ML methods are applied to problems in science and engineering, including the analysis of complex observational data that was previously intractable to classic analysis and numerical investigations .
Results
Principled use of ML is opening up new avenues for fundamental scientific discoveries .
Nanomedicine
Nanomedicine is a rapidly evolving field that uses nanotechnology for the diagnosis, treatment, and prevention of diseases .
Application
Silver nanoparticles (AgNPs), which have superior physical, chemical, and biological characteristics, have been investigated extensively . N-Methylepinephrine and related compounds could potentially be used in the synthesis of these nanoparticles .
Methods of Application
The synthesis methods, mechanisms, and physicochemical properties of AgNPs are studied . The superiority of AgNPs stems mainly from the size, shape, composition, crystallinity, and structure of AgNPs compared to their bulk forms .
Results
The comprehensive research regarding silver nanomaterials has been explored to understand the synthesis methods and mechanisms, characterization of physicochemical properties, and possible toxicity . This has led to the discovery of more promising applications in oncology, personalized healthcare, and pharmacology .
Life Sciences
Machine learning (ML) has shown great potential to transform a broad range of domains, including life sciences .
Application
N-Methylepinephrine and related compounds could potentially be used in ML models to predict outcomes in various scientific fields, including life sciences .
Results
Principled use of ML is opening up new avenues for fundamental scientific discoveries . Throughout these diverse fields, there is a theme that ML is enabling researchers to embrace complexity in observational data that was previously intractable to classic analysis and numerical investigations .
Direcciones Futuras
The future directions for research on N-Methylepinephrine could involve further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could explore its potential applications in various fields, such as medicine or pharmacology .
Propiedades
IUPAC Name |
4-[2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-11(2)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,12-14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLATYNCITHOLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871762 | |
| Record name | N-Methyladrenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylepinephrine | |
CAS RN |
554-99-4 | |
| Record name | N-Methylepinephrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylepinephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methadrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyladrenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(dimethylamino)-1-hydroxyethyl]pyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLEPINEPHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T12BO931W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



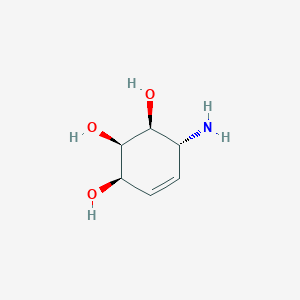

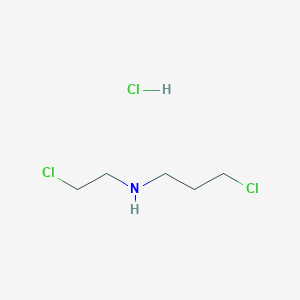
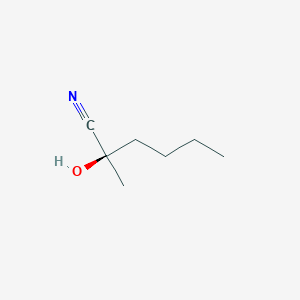
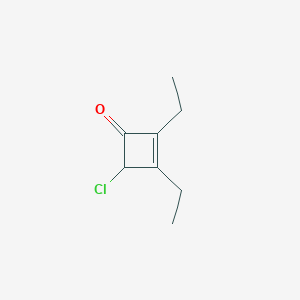

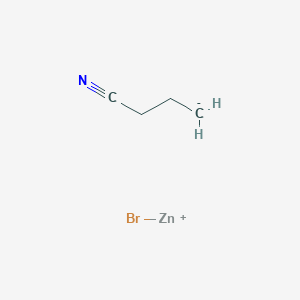
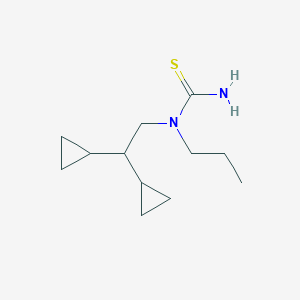

![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)](/img/structure/B142365.png)
